molecular formula C6H9FO3 B2682604 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 2305252-46-2

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2682604
CAS No.: 2305252-46-2
M. Wt: 148.133
InChI Key: NXHPPDBJWZKDNI-DTXYKFKXSA-N
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Description

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with a fluorine atom and a hydroxymethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.

    Hydroxymethylation: The hydroxymethyl group is introduced through hydroxymethylation reactions, often using formaldehyde or paraformaldehyde as the source of the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
  • 3-Bromo-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
  • 3-Iodo-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Uniqueness

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and bioavailability of compounds, making this compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c7-6(3-8)1-4(2-6)5(9)10/h4,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHPPDBJWZKDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305252-46-2
Record name rac-(1r,3r)-3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
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